molecular formula C22H23FN4O3S B2526464 (E)-4-(2-fluorophenyl)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2035001-46-6

(E)-4-(2-fluorophenyl)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2526464
CAS RN: 2035001-46-6
M. Wt: 442.51
InChI Key: UYIHYGSUTBWCTK-NTCAYCPXSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and the use of specific reagents and catalysts to achieve the desired product. In the case of the compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a multi-step synthesis approach was employed. The process began with the introduction of a trimethylstannyl leaving group via palladium catalysis, which was later used for electrophilic fluorination with [18F]F2 to introduce the fluorine-18 isotope. This method resulted in a compound with high specific radioactivity, which is particularly useful for imaging applications such as positron emission tomography (PET) .

Molecular Structure Analysis

The molecular structure of organic compounds can provide insights into their chemical behavior and potential applications. For instance, the crystal structure of 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine reveals a non-planar butadiene unit, which suggests that the double bonds are not fully conjugated. Additionally, the piperazine ring in this compound adopts a chair conformation, which is a common and stable conformation for six-membered rings. These structural details can affect the compound's reactivity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of complex molecules are crucial for determining the final product's purity and yield. In the synthesis of the fluorophenyl compound, the electrophilic fluorination step is critical. The use of [18F]F2 as a fluorinating agent is a key reaction that allows for the incorporation of the radioactive fluorine isotope. This reaction is not only important for the synthesis of the compound but also for its application in medical imaging, as the fluorine-18 isotope is used in PET scans to track biological processes in real-time .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The crystal structure analysis of the fluorophenyl compound indicates that it crystallizes in the triclinic space group P1, with specific unit cell parameters. These parameters, along with the molecular conformation, can influence the compound's solubility, stability, and reactivity. For example, the chair conformation of the piperazine ring might contribute to the compound's stability, making it suitable for further chemical modifications or biological studies .

Scientific Research Applications

Antagonist Activity

One area of research has focused on the synthesis and testing of related compounds for their antagonist activity, particularly targeting the 5-HT2 and alpha 1 receptors. For instance, derivatives with a similar structural framework have shown potent 5-HT2 antagonist activity, which was greater than ritanserin, a known compound, without displaying alpha 1 antagonist activity in vivo (Watanabe et al., 1992). This suggests potential applications in treating conditions modulated by 5-HT2 receptors.

Antimicrobial Activity

Another study synthesized piperazine-1-yl-1H-indazole derivatives, which play a significant role in medicinal chemistry, including compounds with a similar structure to the one . These compounds were characterized and subjected to docking studies, hinting at their relevance in antimicrobial applications (Balaraju et al., 2019).

Molecular Conformations and Hydrogen Bonding

Research into the molecular conformations and hydrogen bonding of closely related compounds has also been conducted. These studies offer insights into the structural aspects that could influence the compound's interaction with biological targets, providing a foundation for the design of more effective drugs or research tools (Sagar et al., 2017).

Synthesis and Evaluation of Derivatives

There has been significant interest in synthesizing and evaluating derivatives for various activities, including antitumor and antimicrobial activities. For example, novel sulfone-linked bis heterocycles have been prepared and tested, revealing compounds with pronounced activity, suggesting potential therapeutic applications (Padmavathi et al., 2008).

Antiproliferative Activity

The modification of related compounds to enhance antiproliferative activity against cancer cell lines has also been explored. This involves altering certain moieties within the compound's structure to improve efficacy and reduce toxicity, demonstrating the compound's potential in cancer research (Wang et al., 2015).

properties

IUPAC Name

4-(2-fluorophenyl)-3-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c23-19-8-4-5-9-20(19)27-21(24-25-22(27)28)16-18-10-13-26(14-11-18)31(29,30)15-12-17-6-2-1-3-7-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,25,28)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIHYGSUTBWCTK-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-fluorophenyl)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

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